Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate
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Overview
Description
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate is a fluorinated organic compound with the molecular formula C8H9BrF8O3Si. It is known for its unique chemical structure, which includes both bromine and fluorine atoms, making it a valuable compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate typically involves the reaction of 2-(2-bromotetrafluoroethoxy)tetrafluoropropionic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with sodium azide forms the corresponding azide compound.
Hydrolysis: The major product is 2-(2-bromotetrafluoroethoxy)tetrafluoropropionic acid.
Scientific Research Applications
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate has several applications in scientific research:
Biology: Investigated for its potential use in labeling and imaging studies due to its fluorine content.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate involves its ability to undergo substitution and hydrolysis reactions. The presence of bromine and fluorine atoms allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 2-(2-chlorotetrafluoroethoxy)tetrafluoropropionate
- Trimethylsilyl 2-(2-iodotetrafluoroethoxy)tetrafluoropropionate
Uniqueness
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its chlorinated and iodinated counterparts .
Properties
CAS No. |
1309602-76-3 |
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Molecular Formula |
C8H9BrF8O3Si |
Molecular Weight |
413.13 g/mol |
IUPAC Name |
trimethylsilyl 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C8H9BrF8O3Si/c1-21(2,3)19-4(18)5(10,7(13,14)15)20-8(16,17)6(9,11)12/h1-3H3 |
InChI Key |
GEKIIFWHPZCMJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Origin of Product |
United States |
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